An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)hydrazine
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)hydrazine
This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)hydrazine, a key chemical intermediate in the synthesis of modern insecticides. The information is tailored for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, presenting its chemical structure, properties, synthesis protocols, and its role in further synthetic pathways.
Chemical Structure and Identity
1-(3-Chloropyridin-2-yl)hydrazine is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom at the 3-position and a hydrazine (B178648) group at the 2-position.
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Chemical Formula: C₅H₆ClN₃
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Alternative Names: 3-Chloro-2-hydrazinopyridine, 2-Hydrazino-3-chloropyridine[2][3]
The structure is characterized by an intramolecular hydrogen bond between the hydrazine group and the chlorine atom, which results in the formation of a stable, planar five-membered ring.[4]
Physicochemical and Crystallographic Data
The compound is typically an off-white to pale yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol (B145695), DMSO, and DMF.[5]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 165-167 °C | [3] |
| Boiling Point | 247.6 ± 50.0 °C (Predicted) | [3] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.65 ± 0.70 (Predicted) | [3][5] |
| Physical Form | Solid | [3][5] |
| XLogP3-AA | 1.1 | [2] |
Table 2: Crystallographic Data
The crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine has been determined by X-ray diffraction.[4]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 11.637 (2) Å | [4] |
| b | 3.9060 (8) Å | [4] |
| c | 13.946 (3) Å | [4] |
| β | 103.46 (3)° | [4] |
| Volume | 616.5 (2) ų | [4] |
| Z | 4 | [4] |
Spectroscopic Data
Synthesis and Experimental Protocols
The primary and most widely documented method for synthesizing 1-(3-Chloropyridin-2-yl)hydrazine is the nucleophilic substitution of a chlorine atom from 2,3-dichloropyridine (B146566) with hydrazine.[4]
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
This protocol is a composite representation based on multiple cited laboratory and patent procedures.[4][6]
Materials:
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2,3-Dichloropyridine
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Hydrazine hydrate (B1144303) (78-80% aqueous solution)
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Ethanol
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Tetrahydrofuran (B95107) (THF) for recrystallization
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).
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Add ethanol as the solvent.
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Heat the solution to reflux.
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Add hydrazine hydrate (1 to 1.2 equivalents, though some procedures use a larger excess) dropwise to the refluxing solution.[4]
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Stir the reaction mixture and maintain reflux for 2 to 8 hours.[3][4] The reaction progress can be monitored by HPLC to ensure the consumption of the starting material.[6]
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After the reaction is complete, cool the mixture to room temperature.
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The crude product will precipitate out of the solution. Collect the solid by filtration.
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Wash the collected solid with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
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For further purification, recrystallize the crude product from a suitable solvent such as tetrahydrofuran (THF) to obtain pure 1-(3-Chloropyridin-2-yl)hydrazine as a crystalline solid.[4]
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Dry the final product under vacuum. A yield of approximately 65% can be expected for the recrystallized product.[4]
Role in Insecticide Synthesis: The Pathway to Chlorantraniliprole
1-(3-Chloropyridin-2-yl)hydrazine is a crucial building block for the synthesis of anthranilic diamide (B1670390) insecticides, most notably Chlorantraniliprole (also known as Rynaxypyr).[4][7] These insecticides are potent and selective activators of insect ryanodine (B192298) receptors.[4] The following workflow illustrates the multi-step conversion of 1-(3-Chloropyridin-2-yl)hydrazine into the key pyrazole (B372694) carboxylic acid intermediate, which is then coupled to form the final active ingredient.
Caption: Synthetic pathway from 1-(3-Chloropyridin-2-yl)hydrazine to Chlorantraniliprole.
This synthetic sequence highlights the transformation of the initial hydrazine through cyclization, bromination, oxidation, and hydrolysis to form a key pyrazole carboxylic acid.[7][8] This acid is then coupled with a second key intermediate, an aminobenzamide derivative, to yield the final insecticide, Chlorantraniliprole.[7][9]
Safety and Handling
1-(3-Chloropyridin-2-yl)hydrazine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H302 | Harmful if swallowed.[1][10] |
| H315 | Causes skin irritation.[1][10] |
| H319 | Causes serious eye irritation.[1][10] |
| H335 | May cause respiratory irritation.[1][10] |
Standard precautionary statements apply, such as avoiding breathing dust/fumes, washing hands thoroughly after handling, and avoiding release to the environment.[10] For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.
References
- 1. (3-Chloropyridin-2-yl)hydrazine | 22841-92-5 [sigmaaldrich.com]
- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108191822A - A kind of synthetic method of Rynaxypyr - Google Patents [patents.google.com]
- 9. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
